Mass Spectrometric Discrimination via Deuterium Isotopic Shift
As a deuterated internal standard, 4-(Methyl-d3)-1,3-benzenediamine exhibits a nominal mass increase of +3 Da relative to the unlabeled analyte, 2,4-diaminotoluene. This mass shift is the foundational requirement for its function as a SIL-IS in LC-MS/MS and GC-MS analyses. While the molecular weight of the target compound is 125.19 g/mol, the unlabeled comparator, 2,4-diaminotoluene (CAS 95-80-7), has a molecular weight of 122.17 g/mol . This difference of 3.02 g/mol enables the mass spectrometer to distinguish between the analyte and internal standard signals without chromatographic separation, a capability not possible with unlabeled structural analogs [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 125.19 |
| Comparator Or Baseline | 2,4-Diaminotoluene (Unlabeled, CAS 95-80-7): 122.17 |
| Quantified Difference | +3.02 g/mol (mass shift of +3 Da) |
| Conditions | Calculated from molecular formula: Target C7H7D3N2; Comparator C7H10N2 . |
Why This Matters
This mass difference enables precise quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry, correcting for ion suppression and matrix effects that plague external calibration methods.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
